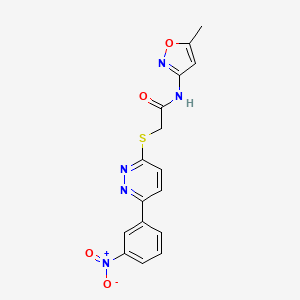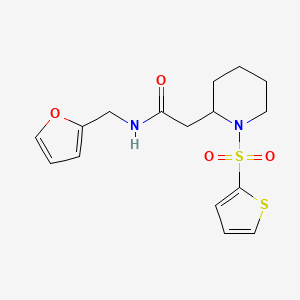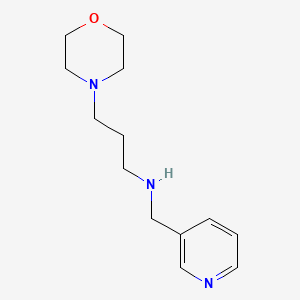![molecular formula C19H20N2O3S2 B2656111 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea CAS No. 2097903-13-2](/img/structure/B2656111.png)
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a 2,2’-bithiophene unit, which is a type of conjugated polymer. These types of polymers are known for their photovoltaic properties . The compound also contains a urea group, which is a common functional group in organic chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions. For example, Kumada and Sonogashira coupling reactions have been used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of similar compounds often involves a π-conjugated backbone, which is known to enhance the photovoltaic performance of polymer solar cells .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the extension of the π-conjugation length of the polymeric backbone . The reaction between phenol and ethylene carbonate has been used to synthesize related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often depend on the structure of the polymer backbone. For example, a more planar backbone structure with a deeper highest occupied molecular orbital (HOMO) level can lead to better photovoltaic performance .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Cocondensation of Urea with Methylolphenols
Tomita and Hse (1992) studied the reactions of urea with methylolphenols under acidic conditions, leading to the formation of several urea derivatives. This research could inform on methods for synthesizing complex urea-based compounds, potentially including the compound of interest (Tomita & Hse, 1992).
Polyhydroxyoligothiophenes
Barbarella et al. (1996) reported on hydrogen-bonding-oriented solid-state conformation of 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene and its derivatives, providing insights into the structural and electronic properties of bithiophene-based compounds (Barbarella et al., 1996).
Potential Applications
Dye-Sensitized Solar Cells
Wu et al. (2013) synthesized cyclic thiourea/urea functionalized triphenylamine-based dyes, including bithiophene linkers, which exhibited high photovoltaic performance. This suggests potential applications of similar compounds in renewable energy technologies (Wu et al., 2013).
Electro-Fenton Degradation
Sirés et al. (2007) explored the electro-Fenton degradation of antimicrobials, showing the potential of urea derivatives in environmental remediation and pollutant degradation processes (Sirés et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c22-15(16-8-9-18(26-16)17-7-4-12-25-17)13-21-19(23)20-10-11-24-14-5-2-1-3-6-14/h1-9,12,15,22H,10-11,13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJCTLDEGUJONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

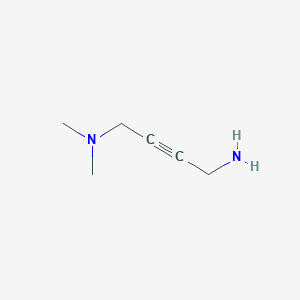
![N-(1-cyanocyclopentyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2656029.png)
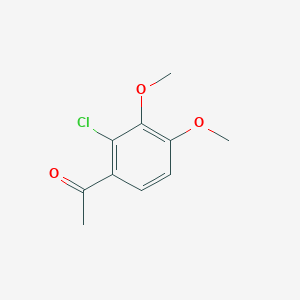
![2-[(6-ethyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]-N-(2-methoxybenzyl)acetamide](/img/structure/B2656031.png)
![4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2656033.png)
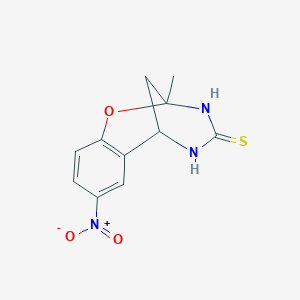
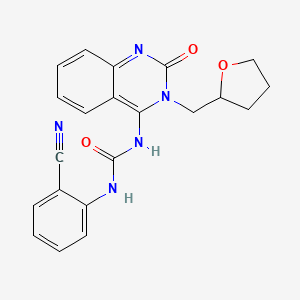



![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2656046.png)
